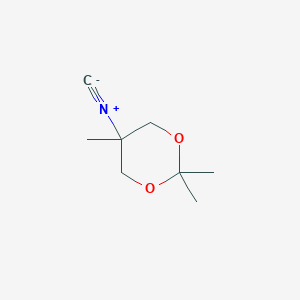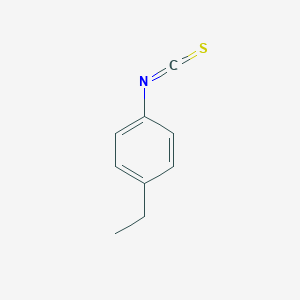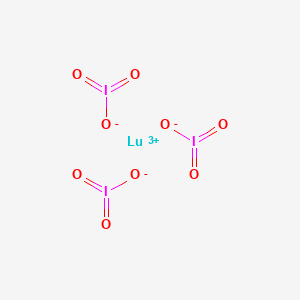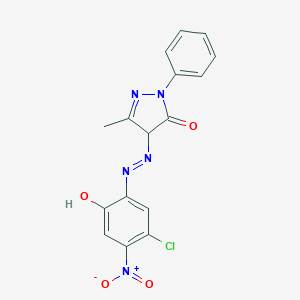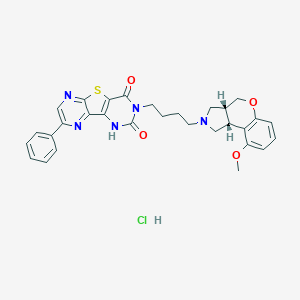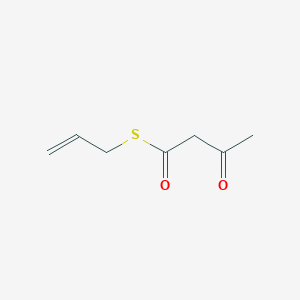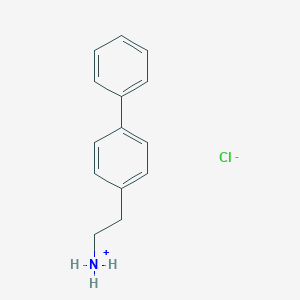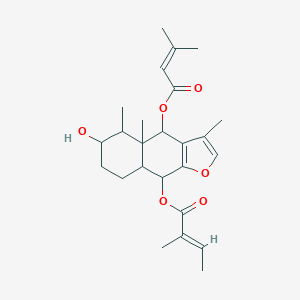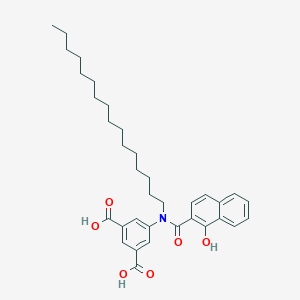
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid, also known as HHI-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the Hedgehog signaling pathway, which is involved in a variety of cellular processes, including embryonic development, tissue repair, and cancer progression.
Scientific Research Applications
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid has been widely used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes. It has been shown to inhibit the activity of the Hedgehog pathway in a dose-dependent manner, leading to downstream effects on gene expression, cell proliferation, and differentiation. 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid has been used to investigate the role of the Hedgehog pathway in embryonic development, tissue repair, and cancer progression, and has shown promising results in preclinical studies.
Mechanism Of Action
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid works by binding to and inhibiting the activity of a protein called Smoothened, which is a key component of the Hedgehog signaling pathway. Smoothened is normally activated by the binding of Hedgehog ligands, which leads to downstream signaling and gene expression. 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid prevents this activation by binding to a specific site on Smoothened, thereby blocking its function and downstream signaling.
Biochemical And Physiological Effects
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, it inhibits the activity of the Hedgehog pathway, leading to downstream effects on gene expression, cell proliferation, and differentiation. 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid has been shown to have anti-tumor effects in various cancer cell lines, and has also been shown to promote neural differentiation in embryonic stem cells.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid in lab experiments is its specificity for the Hedgehog pathway, which allows for more precise manipulation of this pathway without affecting other signaling pathways. Another advantage is its small size and low molecular weight, which allows it to easily penetrate cell membranes and reach its target. However, one limitation of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid is its relatively low potency, which may require higher concentrations or longer treatment times to achieve significant effects.
Future Directions
There are many potential future directions for research on 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid and the Hedgehog pathway. One area of interest is the role of the Hedgehog pathway in tissue repair and regeneration, and whether 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid or other Hedgehog pathway inhibitors could be used to promote tissue healing. Another area of interest is the potential use of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid in combination with other drugs or therapies for cancer treatment, to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid, and to identify any potential side effects or safety concerns.
Synthesis Methods
The synthesis of 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid involves a multi-step process that begins with the reaction of hexadecylamine with 2-naphthoyl chloride to form the intermediate 2-naphthylhexadecylcarbamate. This intermediate is then reacted with isophthalic acid to produce 5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid. The purity of the final product can be improved through recrystallization or chromatography.
properties
CAS RN |
16868-55-6 |
|---|---|
Product Name |
5-(Hexadecyl((1-hydroxy-2-naphthyl)carbonyl)amino)isophthalic acid |
Molecular Formula |
C35H45NO6 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
5-[hexadecyl-(1-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C35H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-36(29-24-27(34(39)40)23-28(25-29)35(41)42)33(38)31-21-20-26-18-15-16-19-30(26)32(31)37/h15-16,18-21,23-25,37H,2-14,17,22H2,1H3,(H,39,40)(H,41,42) |
InChI Key |
BDMSVJPUZFZQNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Other CAS RN |
16868-55-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



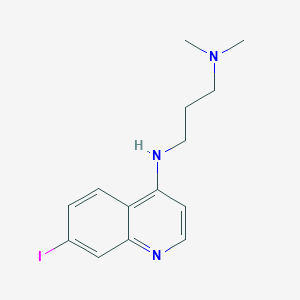
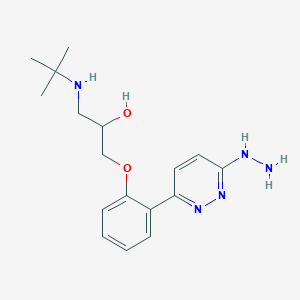
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
